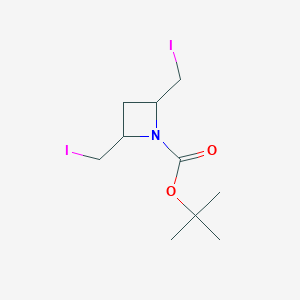
AP3Impurity5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, two iodomethyl groups, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate typically involves multiple steps
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-amino ester.
Introduction of Iodomethyl Groups: The iodomethyl groups can be introduced via halogenation reactions, where the azetidine ring is treated with reagents like iodomethane (CH₃I) in the presence of a base.
Formation of tert-Butyl Ester: The tert-butyl ester can be formed by reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the iodomethyl groups to other functional groups, such as hydroxymethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Products with azide or thiocyanate groups replacing the iodine atoms.
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydroxymethyl groups.
Scientific Research Applications
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It can be employed in the development of novel materials with unique properties, such as polymers and advanced coatings.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with a similar azetidine ring structure but different functional groups.
tert-Butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate: Another azetidine derivative with tert-butyl and hydroxymethyl groups.
Uniqueness
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is unique due to the presence of two iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
Molecular Formula |
C10H17I2NO2 |
|---|---|
Molecular Weight |
437.06 g/mol |
IUPAC Name |
tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
ULZVMTHSSTWNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















